molecular formula C12H13NO2 B12567193 Benzamide, 4-methoxy-N-methyl-N-2-propynyl- CAS No. 200411-41-2

Benzamide, 4-methoxy-N-methyl-N-2-propynyl-

Katalognummer: B12567193
CAS-Nummer: 200411-41-2
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: NBXXNNQVRMDPMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-methoxy-N-methyl-N-2-propynyl- is a compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a methoxy group at the 4-position, a methyl group, and a propynyl group attached to the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 4-methoxy-N-methyl-N-2-propynyl-, the reaction can be carried out using benzoic acid derivatives and appropriate amines under specific conditions. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high efficiency, and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The choice of catalysts and reaction conditions is crucial to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 4-methoxy-N-methyl-N-2-propynyl- can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Benzamide, 4-methoxy-N-methyl-N-2-propynyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzamide, 4-methoxy-N-methyl-N-2-propynyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, 4-methoxy-N-methyl-N-2-propynyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxy, methyl, and propynyl groups allows for diverse chemical transformations and interactions with biological targets.

Eigenschaften

CAS-Nummer

200411-41-2

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

4-methoxy-N-methyl-N-prop-2-ynylbenzamide

InChI

InChI=1S/C12H13NO2/c1-4-9-13(2)12(14)10-5-7-11(15-3)8-6-10/h1,5-8H,9H2,2-3H3

InChI-Schlüssel

NBXXNNQVRMDPMB-UHFFFAOYSA-N

Kanonische SMILES

CN(CC#C)C(=O)C1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.